molecular formula C17H16N6O2S B2715738 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide CAS No. 1351600-15-1

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide

Cat. No.: B2715738
CAS No.: 1351600-15-1
M. Wt: 368.42
InChI Key: CLUACQKYCFXNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” typically involves multiple steps, including the formation of the pyrazole and pyridazine rings, followed by the introduction of the thioether and acetamide groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the availability of raw materials, waste management, and adherence to safety regulations.

Chemical Reactions Analysis

Types of Reactions

“2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: As a potential therapeutic agent, given its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of “2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” include other heterocyclic compounds with pyrazole and pyridazine rings, such as:

  • 2-(1H-pyrazol-1-yl)pyridazine
  • N-(3-acetamidophenyl)acetamide
  • Thioether derivatives of heterocyclic compounds

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-12(24)19-13-4-2-5-14(10-13)20-16(25)11-26-17-7-6-15(21-22-17)23-9-3-8-18-23/h2-10H,11H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUACQKYCFXNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.